![molecular formula C20H21ClN2OS B2969748 8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-25-7](/img/structure/B2969748.png)

8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

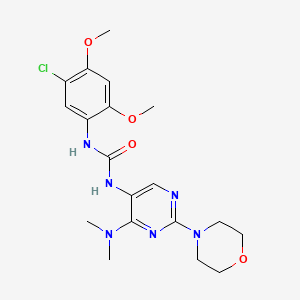

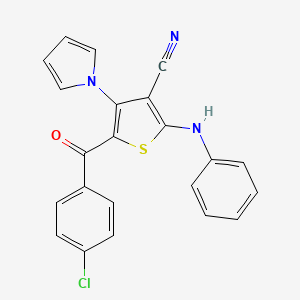

This compound is a complex organic molecule with several functional groups. It contains a methanobenzo[g][1,3,5]oxadiazocine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure and the functional groups present. For example, boronic esters, which might be structurally similar, can undergo a variety of reactions including protodeboronation .Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

Synthesis Techniques and Antimicrobial Evaluation

Compounds bearing the 1,3,4-oxadiazole ring system have been synthesized through various methods, including Mannich base formation and reactions involving hydrazides and isothiocyanates. These compounds were evaluated for antimicrobial activities, with some showing promising results against bacterial strains (JagadeeshPrasad et al., 2015); (Rehman et al., 2016).

Anti-inflammatory Activities

Certain 1,3,4-oxadiazole derivatives have been synthesized and assessed for their anti-inflammatory potential. Studies have demonstrated that these compounds exhibit significant anti-inflammatory effects in models like carrageenan-induced footpad edema, with minimal gastric ulceration compared to traditional drugs (Koksal et al., 2013).

Antiviral and Antifungal Activities

Novel derivatives incorporating the 1,3,4-oxadiazole moiety have been synthesized and tested for antiviral and antifungal activities, showing potential as lead compounds for further drug development (Chen et al., 2010); (Naganagowda et al., 2010).

Molecular Studies and Other Applications

Spectroscopic Studies and Molecular Docking

Detailed spectroscopic analyses, including NMR and IR, along with molecular docking studies, have been conducted on compounds related to the query chemical. These studies help in understanding the molecular structure, stability, and potential interactions with biological targets (Soliman et al., 2015).

Enzyme Inhibition

Certain 1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit enzymes like α-glucosidase, showing significant potential in managing conditions like diabetes (Iftikhar et al., 2019).

Corrosion Inhibition

The application of oxadiazole derivatives in corrosion inhibition has been studied, with findings indicating their effectiveness in protecting metals against corrosion in acidic environments. This highlights a potential industrial application beyond bioactivity (Kalia et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2OS/c1-12(2)13-4-7-15(8-5-13)23-19(25)22-17-11-20(23,3)24-18-9-6-14(21)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXYVHKZKRBYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B2969672.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2969673.png)

![3-[5-(Aminomethyl)pyrimidin-2-yl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2969675.png)

![N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969676.png)

![2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2969686.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2969687.png)